

# molecular formula and structure of isopropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025



# Isopropyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural properties of **isopropyl acetate**, a widely used solvent and synthetic intermediate. The document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis, offering valuable information for laboratory and industrial applications.

### **Molecular Formula and Structure**

**Isopropyl acetate**, also known by its IUPAC name propan-2-yl acetate, is an ester formed from the reaction of isopropanol and acetic acid.[1] It is a clear, colorless liquid with a characteristic fruity odor.[1]

- Molecular Formula: C₅H10O2[2]
- Canonical SMILES: CC(C)OC(=0)C[2]
- InChl Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N[2]

The structure of **isopropyl acetate** features a central carbonyl group bonded to a methyl group and an oxygen atom, which is in turn bonded to an isopropyl group.



## **Physicochemical Properties**

A summary of the key physical and chemical properties of **isopropyl acetate** is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Property	Value
Molecular Weight	102.13 g/mol [2]
Boiling Point	88-91 °C[3]
Melting Point	-73 °C[3]
Density	0.872 g/mL at 25 °C[3]
Refractive Index (n20/D)	1.377[3]
Flash Point	4.4 °C (40 °F)[2]
Solubility in Water	Slightly soluble (2.9 wt% at 20 °C)[1]
Vapor Density	3.5 (vs air)[3]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and purity assessment of **isopropyl acetate**. The following tables summarize its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **isopropyl acetate** provide distinct signals corresponding to its unique chemical environment.



<sup>1</sup> H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH <sub>3</sub> -C=O	~2.02	Singlet	3H	Acetyl methyl protons
(CH <sub>3</sub> ) <sub>2</sub> -CH-	~1.23	Doublet	6H	Isopropyl methyl protons
-CH-(CH <sub>3</sub> ) <sub>2</sub>	~4.99	Septet	1H	Isopropyl methine proton

<sup>13</sup> C NMR	Chemical Shift (ppm)	Assignment
CH <sub>3</sub> -C=O	~21.0	Acetyl methyl carbon
(CH <sub>3</sub> ) <sub>2</sub> -CH-	~22.0	Isopropyl methyl carbons
-CH-(CH <sub>3</sub> ) <sub>2</sub>	~66.1 Isopropyl methine carbon	
C=O	~171.2	Carbonyl carbon

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.[3][4][5]

## Infrared (IR) Spectroscopy

The IR spectrum of **isopropyl acetate** is characterized by strong absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>−1</sup> )	Vibration
~1735	C=O (carbonyl) stretch
~1240	C-O (ester) stretch
2850-3000	C-H (alkane) stretch

Note: The exact peak positions may vary.[1][6][7]



## **Experimental Protocols**

The primary method for synthesizing **isopropyl acetate** is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst.[8] An industrially relevant adaptation of this process is reactive distillation, which combines reaction and separation in a single unit to improve efficiency.[9]

## **Fischer Esterification of Isopropanol and Acetic Acid**

This protocol describes a standard laboratory procedure for the synthesis of **isopropyl acetate**.

#### Materials:

- Isopropanol
- Glacial Acetic Acid
- Concentrated Sulfuric Acid (catalyst)
- Anhydrous Sodium Sulfate (drying agent)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

#### Procedure:

• In a round-bottom flask, combine isopropanol and a molar excess of glacial acetic acid.[10]



- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]
- Attach a reflux condenser and heat the mixture to reflux for approximately 50-60 minutes.[10]
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
- Dry the crude **isopropyl acetate** over anhydrous sodium sulfate.
- Purify the product by simple distillation, collecting the fraction that boils at approximately 88-91 °C.[3]

## **Synthesis via Reactive Distillation**

Reactive distillation is a more advanced technique that integrates the chemical reaction with the distillation process. This method drives the equilibrium towards the product by continuously removing water, a byproduct of the esterification.[11]

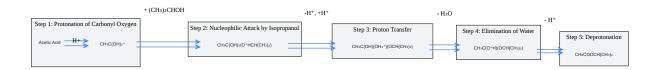
#### General Principles:

- The reaction vessel (reboiler) contains the reactants (isopropanol and acetic acid) and a homogeneous or heterogeneous acid catalyst.[9]
- As the mixture is heated, the components vaporize and enter a distillation column.
- The esterification reaction occurs in the liquid phase within the column and the reboiler.[11]
- The lower boiling azeotrope of **isopropyl acetate** and water is removed as the distillate, shifting the reaction equilibrium to favor product formation.[11]
- The distillate can be further processed to separate the ester from the water.

## Mandatory Visualizations Fischer Esterification Mechanism



The following diagram illustrates the acid-catalyzed mechanism for the formation of **isopropyl acetate** from acetic acid and isopropanol.



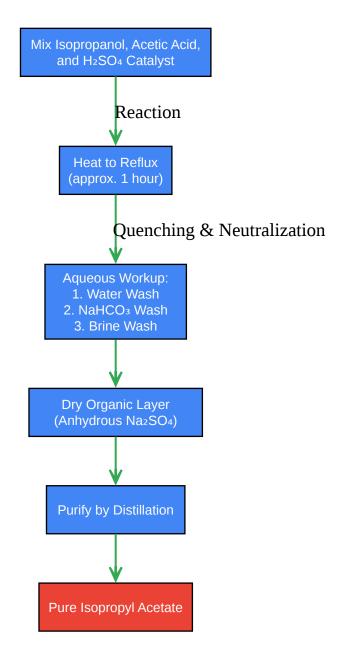
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Caption: Mechanism of Fischer Esterification for Isopropyl Acetate Synthesis.

## **Experimental Workflow for Synthesis and Purification**

This diagram outlines a typical workflow for the laboratory synthesis and subsequent purification of **isopropyl acetate**.





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Caption: Laboratory Workflow for **Isopropyl Acetate** Synthesis and Purification.

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- To cite this document: BenchChem. [molecular formula and structure of isopropyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127838#molecular-formula-and-structure-of-isopropyl-acetate]

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